2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
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Overview
Description
N-(3-CHLOROPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE is a synthetic organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenethylamine and 6-nitro-1,3-benzodioxole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification methods to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chlorinated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
- N-(3-BROMOPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
- N-(3-CHLOROPHENETHYL)-N-[(5-NITRO-1,3-BENZODIOXOL-6-YL)METHYL]AMINE
Uniqueness
N-(3-CHLOROPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE is unique due to its specific substitution pattern on the phenethylamine and benzodioxole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H15ClN2O4 |
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Molecular Weight |
334.75 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C16H15ClN2O4/c17-13-3-1-2-11(6-13)4-5-18-9-12-7-15-16(23-10-22-15)8-14(12)19(20)21/h1-3,6-8,18H,4-5,9-10H2 |
InChI Key |
OMPZWYQUBDUQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNCCC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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